molecular formula C16H21N3O3S B6620013 N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide

N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide

Cat. No.: B6620013
M. Wt: 335.4 g/mol
InChI Key: SKWANKFVWACDCB-UHFFFAOYSA-N
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Description

N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide typically involves the reaction of 2-phenylethylhydrazine with 3-chloropropylsulfonylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, dimethylformamide, and sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A basic five-membered ring structure with two nitrogen atoms.

    Pyrazoline: A reduced form of pyrazole with a single double bond.

    Pyrazolone: Contains a keto group on the pyrazole ring.

Uniqueness

N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide is unique due to the presence of the sulfonylacetamide group, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-12-23(21,22)13-16(20)18-15-8-10-17-19(15)11-9-14-6-4-3-5-7-14/h3-8,10H,2,9,11-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWANKFVWACDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CC(=O)NC1=CC=NN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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